molecular formula C9H6O5 B3069369 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde CAS No. 58343-11-6

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde

Cat. No.: B3069369
CAS No.: 58343-11-6
M. Wt: 194.14 g/mol
InChI Key: CEPNDKRJQPJVNM-UHFFFAOYSA-N
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Description

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H6O5. It is a derivative of benzene, featuring three formyl groups (-CHO) and two hydroxyl groups (-OH) attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde can be synthesized through several methods. One common approach involves the reaction of resorcinol (1,3-dihydroxybenzene) with hexamethylenetetramine (HMTA) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .

Reaction Conditions:

    Starting Materials: Resorcinol, Hexamethylenetetramine

    Catalyst: Acid (e.g., hydrochloric acid)

    Temperature: Elevated temperatures (e.g., 80°C)

    Solvent: Aqueous medium

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Chromium trioxide, Aqueous medium, Elevated temperatures

    Reduction: Sodium borohydride, Lithium aluminum hydride, Anhydrous conditions, Room temperature

    Substitution: Electrophiles (e.g., halogens, nitro groups), Acid catalysts, Room temperature to elevated temperatures

Major Products Formed

    Oxidation: 2,4-Dihydroxybenzene-1,3,5-tricarboxylic acid

    Reduction: 2,4-Dihydroxybenzene-1,3,5-trimethanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive formyl and hydroxyl groups. These functional groups allow the compound to participate in nucleophilic addition, condensation, and other reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of formyl and hydroxyl groups, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2,4-dihydroxybenzene-1,3,5-tricarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-2-5-1-6(3-11)9(14)7(4-12)8(5)13/h1-4,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPNDKRJQPJVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C=O)O)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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